![molecular formula C23H16FN3 B2720911 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-26-9](/img/structure/B2720911.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
Fluorescence and Photophysical Properties
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline derivatives have been studied for their fluorescence and photophysical properties. The influence of fluorine atoms on these properties, such as absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and electrochemical (oxidation potentials) properties, has been a subject of interest. Experimental results, supported by Density Functional Theory (DFT) calculations, reveal that the introduction of fluorine atoms modifies characteristics like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. This leads to increased resistance to proton donors and maintains high fluorescence yield under certain conditions, suggesting potential applications in molecular sensors and organic light-emitting diodes (OLEDs) (Szlachcic & Uchacz, 2018).
Optical Absorption and Quantum-Chemical Simulations
Studies on optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, including those with fluorine substitutions, highlight their strong absorption bands in the spectral range of 200–500 nm. These findings suggest the presence of pi --> pi* transitions, attributed to the additional molecular double bonding segments of substituted phenyl groups. The solvent effect on absorption spectra appears to be minimal, indicating that these compounds' electronic properties are intrinsic and could be utilized in designing materials with specific optical characteristics (Gondek et al., 2004).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of pyrazolo[3,4-c]quinoline derivatives have been extensively studied, leading to the development of various analogs with potential applications in medicinal chemistry and material science. For instance, the Povarov reaction has been employed to synthesize novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011). Moreover, the design of brightly emissive molecular sensors utilizing 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore indicates its versatility as a building block for constructing fluorescent probes for metal ion recognition (Rurack et al., 2002).
Applications in OLEDs and Molecular Sensing
The suitability of pyrazoloquinoline derivatives for applications in OLEDs and as molecular sensors is underscored by their strong fluorescence in solution and solid states, as well as their capacity to act as dye chromophores. The electroluminescence, turn-on voltage, and external quantum efficiency of these compounds can be tuned by substituting different groups, facilitating the manipulation of light-emitting features for specific applications (Gondek et al., 2008).
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMBVQLJMIESPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2720828.png)
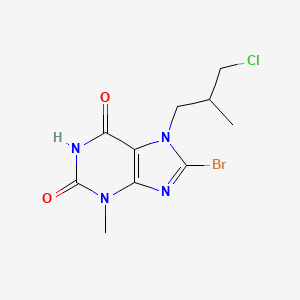
![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)
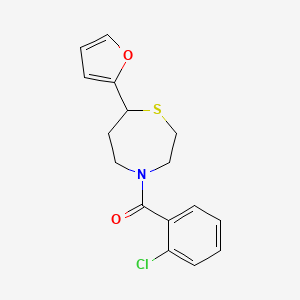

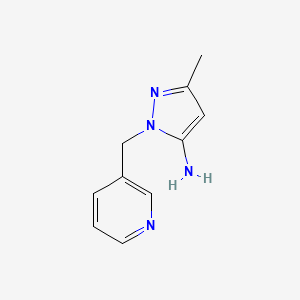
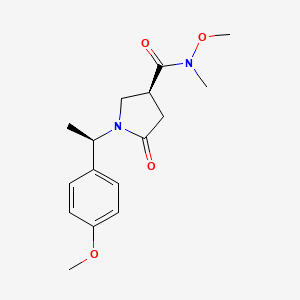
![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
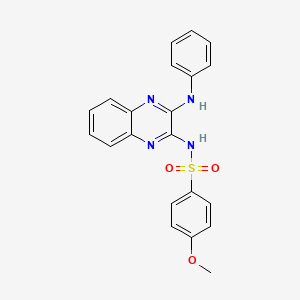
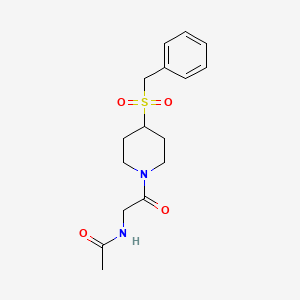
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
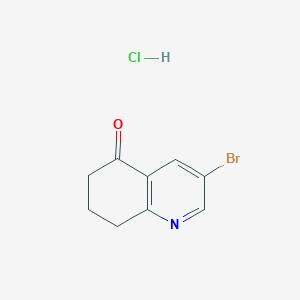
![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)